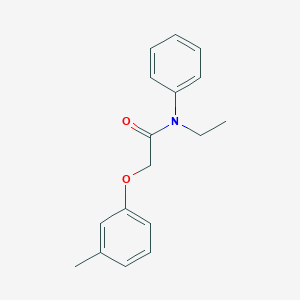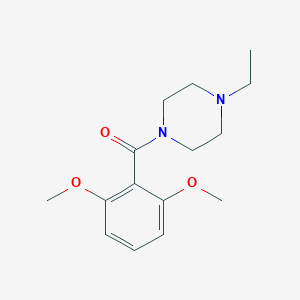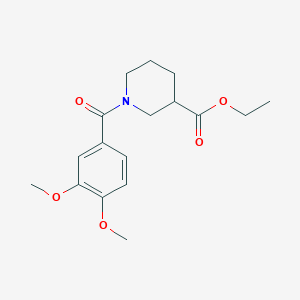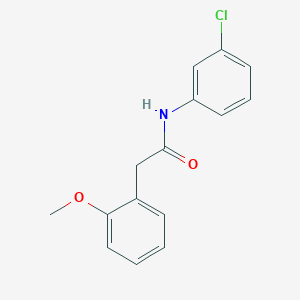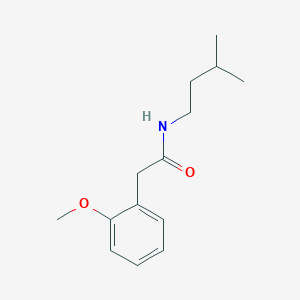![molecular formula C17H21NO4 B261950 3-butyl-8-[(1Z)-N-hydroxyethanimidoyl]-7-methoxy-4-methyl-2H-chromen-2-one](/img/structure/B261950.png)
3-butyl-8-[(1Z)-N-hydroxyethanimidoyl]-7-methoxy-4-methyl-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-butyl-8-[(1Z)-N-hydroxyethanimidoyl]-7-methoxy-4-methyl-2H-chromen-2-one is a chemical compound with potential applications in scientific research. This compound is also known as AG-879 and has been the subject of extensive research due to its ability to inhibit certain enzymes and proteins.
Mécanisme D'action
AG-879 works by inhibiting the activity of the epidermal growth factor receptor (EGFR) tyrosine kinase. This enzyme is involved in the regulation of cell growth and division, and its overexpression has been linked to the development and progression of cancer. By inhibiting EGFR, AG-879 can slow down or even stop the growth of cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, AG-879 has also been shown to have other biochemical and physiological effects. For example, it has been found to inhibit the activity of the protein kinase C (PKC) enzyme, which is involved in the regulation of cell signaling and gene expression. AG-879 has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using AG-879 in lab experiments is its specificity for EGFR tyrosine kinase. This allows researchers to target this enzyme specifically, without affecting other cellular processes. However, one limitation of using AG-879 is its potential toxicity, which can vary depending on the cell type and concentration used.
Orientations Futures
There are several potential future directions for research involving AG-879. One area of interest is in the development of new cancer therapies that target EGFR and other related enzymes and proteins. Another potential direction is in the study of the mechanisms underlying the anti-inflammatory properties of AG-879, which could lead to the development of new treatments for inflammatory diseases. Finally, there is potential for the development of new synthetic methods for AG-879, which could improve its availability and reduce its cost for scientific research.
Méthodes De Synthèse
The synthesis of 3-butyl-8-[(1Z)-N-hydroxyethanimidoyl]-7-methoxy-4-methyl-2H-chromen-2-one involves several steps, including the condensation of 3-butyl-4-hydroxy-7-methoxy-2H-chromen-2-one with N-hydroxyethanimidamide, followed by the addition of methyl iodide and potassium carbonate. The resulting product is then purified through column chromatography to yield the final compound.
Applications De Recherche Scientifique
3-butyl-8-[(1Z)-N-hydroxyethanimidoyl]-7-methoxy-4-methyl-2H-chromen-2-one has been shown to have potential applications in scientific research. One area of interest is in the study of cancer, as AG-879 has been found to inhibit the activity of certain enzymes and proteins that are involved in tumor growth and metastasis.
Propriétés
Nom du produit |
3-butyl-8-[(1Z)-N-hydroxyethanimidoyl]-7-methoxy-4-methyl-2H-chromen-2-one |
|---|---|
Formule moléculaire |
C17H21NO4 |
Poids moléculaire |
303.35 g/mol |
Nom IUPAC |
3-butyl-8-[(Z)-N-hydroxy-C-methylcarbonimidoyl]-7-methoxy-4-methylchromen-2-one |
InChI |
InChI=1S/C17H21NO4/c1-5-6-7-13-10(2)12-8-9-14(21-4)15(11(3)18-20)16(12)22-17(13)19/h8-9,20H,5-7H2,1-4H3/b18-11- |
Clé InChI |
OSYHJZZOECHPER-WQRHYEAKSA-N |
SMILES isomérique |
CCCCC1=C(C2=C(C(=C(C=C2)OC)/C(=N\O)/C)OC1=O)C |
SMILES |
CCCCC1=C(C2=C(C(=C(C=C2)OC)C(=NO)C)OC1=O)C |
SMILES canonique |
CCCCC1=C(C2=C(C(=C(C=C2)OC)C(=NO)C)OC1=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





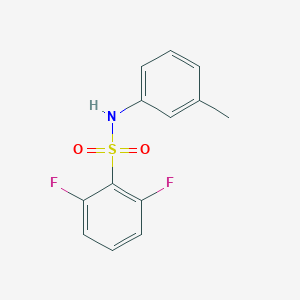
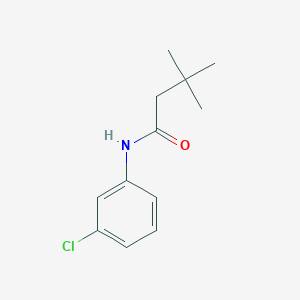

![1-[(2-Fluorophenyl)sulfonyl]-4-methylpiperidine](/img/structure/B261877.png)
